1,2-Dioleoyl-3-behenoylglycerol
Description
Chemical Structure: This compound is a triglyceride with a glycerol backbone esterified at the 2- and 3-positions by two oleic acid ((9Z)-octadec-9-enoic acid) chains and at the 1-position by docosanoic acid (a C22 saturated fatty acid). Its molecular formula is C₅₉H₁₁₀O₆, with a molecular weight of 915.50 g/mol .
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl docosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H114O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h26-27,32-33,58H,4-25,28-31,34-57H2,1-3H3/b32-26-,33-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWRDGRSFXIWKV-VBZQPFBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H114O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol can be synthesized through esterification reactions involving oleic acid and docosanoic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol involves the use of high-purity oleic acid and docosanoic acid. The process includes the purification of the starting materials, followed by their esterification with glycerol under controlled temperature and pressure conditions. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroperoxides, especially at the double bonds of the oleic acid moieties.
Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with other alcohols or acids, leading to the formation of different triacylglycerols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Transesterification: Catalysts like sodium methoxide or lipases are commonly used.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Hydrolysis: Oleic acid, docosanoic acid, glycerol.
Transesterification: Various triacylglycerols depending on the alcohol or acid used.
Scientific Research Applications
1,2-Dioleoyl-3-Docosanoyl-rac-glycerol has several applications in scientific research:
Chemistry: It is used as a standard in lipid analysis and as a model compound in studies of lipid oxidation and hydrolysis.
Biology: The compound is studied for its role in cellular lipid metabolism and its effects on membrane properties.
Medicine: Research includes its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol involves its incorporation into lipid bilayers and its interaction with membrane proteins. The oleic acid moieties provide fluidity to the membrane, while the docosanoic acid moiety contributes to the stability of the lipid bilayer. This compound can modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Lipid Chemistry
The following table summarizes key triglycerides with structural similarities to the target compound:
Structural Insights :
- Chain Length Variation: The docosanoic acid (C22) in the target compound imparts higher hydrophobicity and melting points compared to analogs with eicosanoic acid (C20) or shorter chains (e.g., lauric acid, C12) .
- Unsaturation: Triolein (OOO) and 1,2-dioleoyl-3-linoleoyl glycerides have higher degrees of unsaturation, leading to lower melting points and enhanced fluidity compared to the target compound .
Physical and Chemical Properties
Melting Points and Stability
- The target compound’s melting point is expected to be higher than triolein (melting point ≈ -4°C) due to the long saturated docosanoic acid chain but lower than tristearin (a fully saturated C18 triglyceride, melting point ≈ 72°C) .
- Oxidative Stability: The two oleoyl groups make the compound susceptible to oxidation, similar to triolein. However, the saturated docosanoic acid may slightly mitigate oxidative degradation compared to triglycerides with polyunsaturated chains (e.g., linoleic acid) .
Hydrophobicity and Solubility
- The long-chain docosanoic acid increases hydrophobicity, reducing solubility in polar solvents compared to analogs with medium-chain fatty acids (e.g., lauric acid in 1,2-laurin-3-olein) .
Reactivity and Functional Differences
- Hydrolysis: The ester bonds in the target compound are susceptible to enzymatic (lipase) or alkaline hydrolysis, similar to other triglycerides. The hydrolysis rate may differ based on the accessibility of the docosanoic acid chain .
- Hydrogenation : Partial hydrogenation of the oleoyl groups would yield a fully saturated triglyceride, increasing melting point and rigidity .
Biological Activity
Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester, also known as 1,2-dioleoyl-3-docosanoil-rac-glycerol, is a triacylglycerol compound that has garnered attention for its potential biological activities. This article delves into its structure, mechanisms of action, and various studies highlighting its biological effects.
Chemical Structure and Properties
- Chemical Name : Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester
- CAS Number : 77145-66-5
- Molecular Formula : CHO
- Molecular Weight : 943.56 g/mol
This compound consists of two oleoyl groups (derived from oleic acid) and one docosanoic acid group. Its unique structure allows it to integrate into lipid bilayers effectively.
The biological activity of this compound is primarily attributed to its incorporation into lipid bilayers and interactions with membrane proteins. The oleoyl groups enhance membrane fluidity, while the docosanoic acid contributes to the stability of the lipid bilayer. This dual action can modulate the activity of enzymes and receptors associated with the membrane, influencing various cellular processes such as signal transduction and metabolic pathways .
1. Membrane Interaction and Fluidity
The incorporation of docosanoic acid esters into cell membranes can significantly alter their physical properties. Studies have shown that these compounds can enhance the fluidity of membranes, which is crucial for the proper functioning of membrane proteins and receptors. This property is particularly beneficial in therapeutic applications where modulation of membrane dynamics is required .
2. Antioxidant Properties
Research indicates that docosanoic acid derivatives exhibit antioxidant activities. They can scavenge free radicals and reduce oxidative stress in cells, which is vital for preventing cellular damage and maintaining homeostasis .
3. Gene Delivery Applications
Docosanoic acid esters have been explored as carriers for gene delivery systems. Their ability to form stable nanoparticles in aqueous solutions allows them to encapsulate genetic material such as DNA or RNA effectively. This property is particularly useful in gene therapy applications where targeted delivery to specific cells is essential .
Case Study 1: Membrane Fluidity Enhancement
A study investigated the effects of docosanoic acid esters on the fluidity of erythrocyte membranes. The results showed a significant increase in membrane fluidity when treated with these compounds compared to control groups. This enhancement was linked to improved receptor binding and signaling efficacy in erythrocytes .
Case Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing the antioxidant capacity of docosanoic acid derivatives, it was found that these compounds significantly reduced oxidative markers in cultured neuronal cells subjected to oxidative stress. The findings suggest potential therapeutic benefits in neurodegenerative diseases where oxidative stress plays a critical role .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves esterification between docosanoic acid (behenic acid) and a glycerol backbone functionalized with two (9Z)-1-oxo-9-octadecenyl (oleoyl) groups. Key steps include:
- Acylation : Use of oleoyl chloride or activated esters under anhydrous conditions with a catalyst like DMAP (4-dimethylaminopyridine) to minimize side reactions .
- Temperature Control : Reactions are conducted at 60–80°C in inert solvents (e.g., dichloromethane or toluene) to prevent hydrolysis of the ester bonds .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC achieves >95% purity. Yield improvements (70–85%) are observed with stoichiometric excess of oleoyl chloride (1.2–1.5 equivalents) and molecular sieves to absorb water .
Q. How is the compound purified post-synthesis, and what analytical techniques confirm purity?
Methodological Answer:
- Purification : Sequential solvent extraction (e.g., ethyl acetate/water partitioning) removes unreacted precursors. Final purification uses reversed-phase HPLC (C18 column, acetonitrile/isopropanol mobile phase) .
- Characterization :
- NMR : - and -NMR identify ester linkages (δ 4.1–4.3 ppm for glycerol protons, δ 170–175 ppm for carbonyl carbons) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 821.3 for CHNO) .
- Purity Assessment : HPLC-ELSD (evaporative light scattering detection) quantifies impurities <0.5% .
Q. What are the key physicochemical properties critical for experimental design?
Methodological Answer:
- Solubility : Limited water solubility; use organic solvents (DMSO, ethanol) for biological assays. Solubility in non-polar solvents (hexane) aids lipid bilayer studies .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, requiring storage at −20°C under nitrogen to prevent oxidation .
- Critical Micelle Concentration (CMC) : Measured via fluorescence spectroscopy using pyrene as a probe; CMC values inform surfactant applications .
Advanced Research Questions
Q. How do structural modifications at the ester groups influence physicochemical properties?
Methodological Answer:
- Oleoyl Chain Substitution : Replacing (9Z)-oleoyl with saturated stearoyl groups increases melting point (DSC ΔT ≈ 15–20°C) but reduces membrane fluidity in model lipid bilayers (measured via fluorescence anisotropy) .
- Glycerol Backbone Modifications : Introducing hydroxyl groups (e.g., 2,3-dihydroxypropyl) enhances hydrophilicity, altering CMC by 20–30% (validated by surface tension measurements) .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Batch Variability : Compare purity profiles (HPLC-MS) across studies; impurities like free fatty acids may skew cytotoxicity results .
- Assay Conditions : Standardize cell culture media (e.g., lipid-free serum) to prevent interference with lipid-based compounds. For example, conflicting anti-inflammatory data (IC 10–50 µM) may arise from serum albumin binding, which can be quantified via equilibrium dialysis .
Q. How can computational modeling predict interactions with biological membranes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS with lipid bilayer models (e.g., POPC membranes). Parameters include:
- Docking Studies : AutoDock Vina models interactions with membrane proteins (e.g., GPCRs), identifying potential binding pockets near ester moieties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
